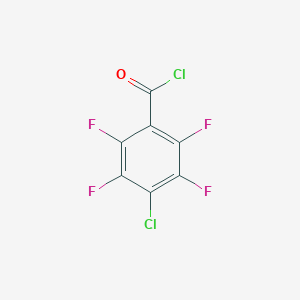

4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride

Vue d'ensemble

Description

4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride is an organic compound with the molecular formula C7Cl2F4O and a molecular weight of 246.97 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry and industry .

Méthodes De Préparation

The synthesis of 4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride typically involves the reaction of 4-chloro-2,3,5,6-tetrafluorobenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group . The reaction can be represented as follows:

C7ClF4COOH+SOCl2→C7ClF4COCl+SO2+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride undergoes various chemical reactions, primarily involving nucleophilic substitution due to the presence of the acyl chloride group. Common reactions include:

-

Reaction with Amines: : Forms amides.

C7ClF4COCl+RNH2→C7ClF4CONHR+HCl

-

Reaction with Alcohols: : Forms esters.

C7ClF4COCl+ROH→C7ClF4COOR+HCl

-

Reaction with Thiols: : Forms thioesters.

C7ClF4COCl+RSH→C7ClF4COSR+HCl

These reactions are typically carried out under mild conditions, often in the presence of a base to neutralize the hydrochloric acid formed .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Synthesis of Pharmaceuticals

4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in producing fluoroquinolone antibiotics. These antibiotics are critical in treating bacterial infections due to their broad-spectrum activity.

- Example Compounds :

- Ofloxacin

- Sparfloxacin

- Lomefloxacin

These compounds utilize the tetrafluorobenzoyl moiety to enhance their antibacterial properties and pharmacokinetic profiles .

1.2 Development of Anticancer Agents

Recent studies have explored the use of fluorinated compounds like this compound in developing anticancer agents. The introduction of fluorine atoms can significantly alter the biological activity and selectivity of compounds against cancer cells .

Chemical Synthesis

2.1 Reagent for Organic Reactions

In organic synthesis, this compound acts as a versatile acylating agent. It can be used to introduce the tetrafluorobenzoyl group into various substrates through acylation reactions.

- Reactions :

- Conversion to amides

- Synthesis of esters

- Formation of other acyl derivatives

These reactions are crucial for developing new materials and fine chemicals .

Material Science

3.1 Polymer Chemistry

The compound is also utilized in polymer chemistry for synthesizing fluorinated polymers. The incorporation of fluorinated groups enhances the thermal stability and chemical resistance of polymers.

- Applications :

- Coatings

- Sealants

- Membranes

Fluorinated polymers exhibit unique properties such as low surface energy and high hydrophobicity, making them suitable for a variety of industrial applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. These reactions are facilitated by the electron-withdrawing effects of the chlorine and fluorine atoms, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

2,3,4,5-Tetrafluorobenzoyl chloride: Lacks the chlorine atom, resulting in slightly different reactivity and applications.

3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride: Similar structure but with the chlorine atom in a different position, which can affect its reactivity and the types of products formed.

The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical properties, making it valuable for specific synthetic applications .

Activité Biologique

Overview

4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride (CAS Number: 145572-10-7) is an acylating agent characterized by its molecular formula and a molecular weight of 246.97 g/mol. This compound exhibits significant reactivity due to the presence of both chlorine and fluorine atoms, making it valuable in various chemical applications, including biological contexts.

Target and Mode of Action

The primary mechanism of action for this compound involves its role as an acylating agent. It interacts with nucleophiles such as amines, alcohols, and thiols through acylation reactions. This interaction leads to the formation of amides, esters, or thioesters, which can significantly alter the function of biomolecules and influence cellular processes .

Biochemical Properties

The compound's reactivity is influenced by environmental factors such as moisture and temperature. Its sensitivity to these conditions can affect its stability and efficacy in biological applications.

Applications in Biological Research

This compound has been employed in various fields of biological research:

- Proteomics : Utilized for the modification of proteins and peptides, enhancing their analytical properties.

- Pharmaceutical Synthesis : Acts as an intermediate in the development of pharmaceutical compounds.

- Agricultural Chemistry : Involved in synthesizing agrochemicals like pesticides and herbicides .

- Material Science : Used in creating specialized polymers with unique properties.

Case Study 1: Protein Modification

In a study focusing on protein modification techniques, this compound was used to acylate specific amino acid residues in proteins. This modification enhanced the binding affinity of the proteins to their respective ligands, demonstrating its utility in drug design and protein engineering.

Case Study 2: Synthesis of Bioactive Compounds

Research has shown that this compound can facilitate the synthesis of bioactive molecules through its acylating properties. For example, it was successfully used to synthesize novel derivatives with improved pharmacological profiles compared to their parent compounds. These derivatives exhibited enhanced activity against various cancer cell lines .

Comparison with Similar Compounds

The reactivity and biological applications of this compound can be compared with other benzoyl chloride derivatives:

| Compound Name | Key Differences | Applications |

|---|---|---|

| 2,3,4,5-Tetrafluorobenzoyl chloride | Lacks chlorine atom; different reactivity | Limited biological applications |

| 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride | Chlorine in a different position; altered reactivity | Similar applications but varied efficacy |

The unique combination of halogen atoms in this compound provides distinct chemical properties that enhance its utility in synthetic applications .

Propriétés

IUPAC Name |

4-chloro-2,3,5,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl2F4O/c8-2-5(12)3(10)1(7(9)14)4(11)6(2)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYRJFXGRNBBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Cl)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382535 | |

| Record name | 4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145572-10-7 | |

| Record name | 4-Chloro-2,3,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.